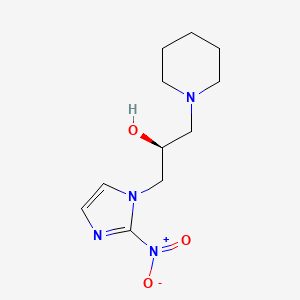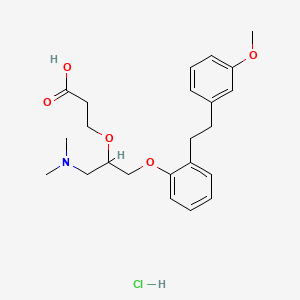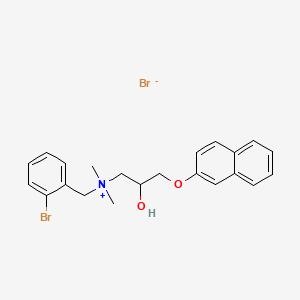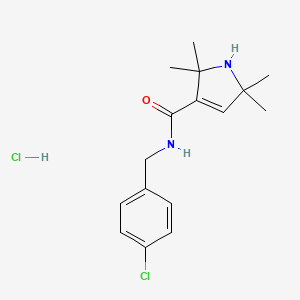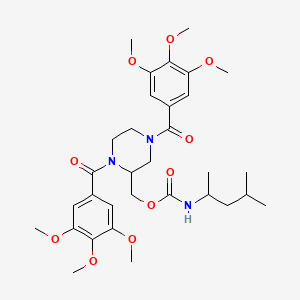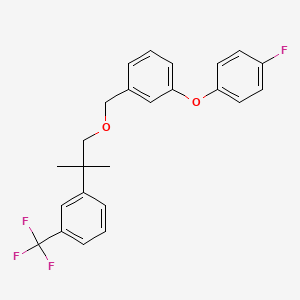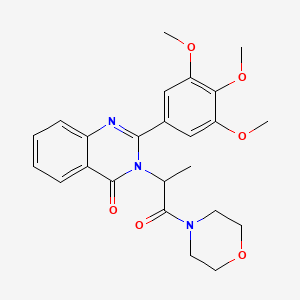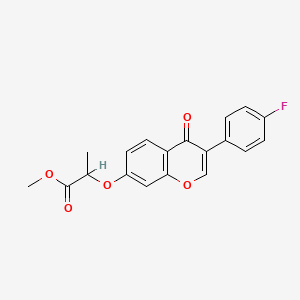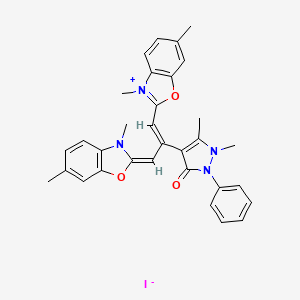
2-(2-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(3,6-dimethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)-3,6-dimethylbenzoxazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 280-857-7 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-857-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of EINECS 280-857-7 is carried out on a large scale, utilizing advanced technologies and equipment. The process involves the use of high-purity raw materials and stringent quality control measures to ensure consistency and safety. The production methods are optimized for efficiency and cost-effectiveness, making the compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions: EINECS 280-857-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: The reactions involving EINECS 280-857-7 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of EINECS 280-857-7 depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry .
Aplicaciones Científicas De Investigación
EINECS 280-857-7 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects and as a tool for drug development. Additionally, EINECS 280-857-7 finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of EINECS 280-857-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds: EINECS 280-857-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
Uniqueness: What sets EINECS 280-857-7 apart from other similar compounds is its unique combination of chemical properties and versatility in various applications. Its ability to undergo multiple types of reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Propiedades
Número CAS |
83803-40-1 |
|---|---|
Fórmula molecular |
C32H31IN4O3 |
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
4-[(Z,3E)-1-(3,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)-3-(3,6-dimethyl-1,3-benzoxazol-2-ylidene)prop-1-en-2-yl]-1,5-dimethyl-2-phenylpyrazol-3-one;iodide |
InChI |
InChI=1S/C32H31N4O3.HI/c1-20-12-14-25-27(16-20)38-29(33(25)4)18-23(19-30-34(5)26-15-13-21(2)17-28(26)39-30)31-22(3)35(6)36(32(31)37)24-10-8-7-9-11-24;/h7-19H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
GPVYQDNKNPIAPF-UHFFFAOYSA-M |
SMILES isomérico |
CC1=CC2=C(C=C1)N(/C(=C\C(=C\C3=[N+](C4=C(O3)C=C(C=C4)C)C)\C5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/O2)C.[I-] |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=CC(=CC3=[N+](C4=C(O3)C=C(C=C4)C)C)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


